[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride
Description
Historical context of tetrazole chemistry
The development of tetrazole chemistry traces its origins to the pioneering work of Swedish chemist J. A. Bladin at the University of Uppsala in 1885. Bladin's initial discovery occurred during investigations of dicyanophenylhydrazine reactions, where he observed the formation of a compound with the molecular formula C₈H₅N₅ through the action of nitrous acid. This serendipitous discovery led to the identification of a new ring structure, for which Bladin proposed the name "tetrazole" in 1886.
The historical significance of tetrazole chemistry expanded dramatically during the mid-20th century. From 1885 to 1950, only approximately 300 tetrazole derivatives had been reported. However, the 1950s marked a watershed moment when tetrazole compounds began finding widespread applications across agriculture, biochemistry, medicine, pharmacology, and explosives research. This rapid expansion in tetrazole research established the foundation for understanding compounds like this compound within the broader context of nitrogen-rich heterocyclic chemistry.
The evolution of synthetic methodologies has been particularly crucial for compounds such as this compound. Early synthetic approaches relied primarily on cycloaddition reactions between nitriles and azides, a methodology first described by Hantzsch and Vagt in 1901. These foundational techniques have been continuously refined, enabling the preparation of increasingly complex tetrazole derivatives with specific substitution patterns.
Classification within nitrogen-rich heterocyclic compounds
This compound belongs to the distinguished class of nitrogen-rich heterocyclic compounds, specifically categorized within the tetrazole family. Tetrazoles represent synthetic organic heterocyclic compounds consisting of a five-membered ring containing four nitrogen atoms and one carbon atom. This structural arrangement confers tetrazoles with the highest nitrogen content among stable heterocyclic systems, distinguishing them from other azole compounds.
The classification of this compound can be systematically understood through multiple hierarchical levels. At the broadest level, it belongs to heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as ring members. More specifically, it falls within the aromatic heterocycles category, characterized by six π-electrons contributing to aromatic stabilization.
Within the tetrazole subcategory, this compound is classified as a 5-substituted 1H-tetrazole derivative. The structural analysis reveals that this compound exists in tautomeric forms, with the 1H-tautomer being predominant in solution, while the 2H-tautomer dominates in the gas phase. This tautomeric behavior is characteristic of substituted tetrazoles and significantly influences their chemical and physical properties.
The compound's classification extends to its functional group composition, incorporating both the tetrazole heterocycle and an aliphatic amine functionality. This dual functionality positions this compound as a versatile synthetic intermediate capable of participating in diverse chemical transformations typical of both tetrazoles and primary amines.
Nomenclature and systematic naming conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and their derivatives. The compound's name can be deconstructed into several key components that reflect its structural features and functional groups.
The core heterocyclic system is designated as "1H-tetrazole," where the "1H" prefix indicates the position of the hydrogen atom on the tetrazole ring, specifically attached to the nitrogen atom at position 1. This notation distinguishes it from other possible tautomeric forms such as 2H-tetrazole or 5H-tetrazole. The tetrazole ring itself follows the Hantzsch-Widman nomenclature system, where "tetra" indicates four nitrogen atoms and "azole" designates the five-membered aromatic ring structure.
The substituent chain is systematically named as "butyl," representing a four-carbon aliphatic chain. The complete designation "[4-(1H-tetrazol-5-yl)butyl]" indicates that the tetrazole ring is attached at the 5-position to the first carbon of the butyl chain, with the amine functionality located at the terminal (fourth) carbon position. This nomenclature clearly delineates the connectivity between the tetrazole ring and the alkyl chain.
The "hydrochloride" designation indicates the salt form of the compound, where the primary amine functionality has been protonated and associated with a chloride counterion. This salt formation is represented systematically as the hydrochloride derivative of the parent amine compound, enhancing both stability and water solubility characteristics.
Alternative naming conventions may include the use of positional numbering systems that emphasize different structural features. For instance, the compound might be referenced using numbering that highlights the spatial relationship between functional groups or employs Chemical Abstracts Service nomenclature standards for database registration and retrieval purposes.
Significance in heterocyclic chemistry research
The significance of this compound within heterocyclic chemistry research stems from its representation of key structural motifs that bridge fundamental heterocyclic principles with practical synthetic applications. This compound exemplifies the ongoing evolution of tetrazole chemistry from academic curiosity to practical synthetic utility.
From a theoretical perspective, this compound provides an excellent model system for studying aromatic heterocyclic behavior. The tetrazole ring's electronic structure, characterized by six π-electrons distributed across the five-membered ring, offers insights into aromatic stabilization mechanisms in nitrogen-rich systems. The compound's tautomeric equilibria provide opportunities for investigating dynamic structural relationships and their influence on chemical reactivity patterns.
The synthetic significance of this compound is particularly noteworthy in the context of multicomponent reaction chemistry. Research has demonstrated that tetrazole derivatives can serve as versatile building blocks in complex synthetic sequences. The presence of both tetrazole and amine functionalities in this compound creates opportunities for orthogonal synthetic transformations, enabling the construction of diverse molecular architectures through selective functionalization strategies.
Contemporary research applications have highlighted the compound's utility as a bioisostere for carboxylic acid functionality. The tetrazole ring's similar acidity (pKa) and spatial requirements compared to carboxylic acids make compounds like this compound valuable in medicinal chemistry research. This bioisosteric relationship has driven significant interest in developing efficient synthetic methodologies for accessing tetrazole-containing compounds with diverse substitution patterns.
The methodological significance extends to catalyst development and reaction optimization studies. Recent advances in tetrazole synthesis have employed this compound class as test substrates for evaluating new catalytic systems, including microwave-assisted protocols and environmentally benign synthetic approaches. These studies contribute to the broader understanding of heterocyclic reaction mechanisms and sustainable synthetic practices.
Research into this compound and related compounds has also contributed to advances in coordination chemistry and materials science. The multiple nitrogen atoms within the tetrazole ring, combined with the amine functionality, create multiple potential coordination sites for metal binding. This multidentate character has implications for developing new coordination polymers and metal-organic frameworks with tailored properties.
The compound's significance is further amplified by its role in structure-activity relationship studies within heterocyclic chemistry. The systematic variation of alkyl chain length and substitution patterns, exemplified by compounds like this compound, provides valuable data for understanding how structural modifications influence chemical and biological properties. These studies contribute to the rational design of new heterocyclic compounds with optimized characteristics for specific applications.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c6-4-2-1-3-5-7-9-10-8-5;/h1-4,6H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSPWTQXTJBZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC1=NNN=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride, a tetrazole derivative, has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound features a tetrazole ring attached to a butylamine chain. The presence of the nitrogen-rich tetrazole moiety is significant in influencing its biological interactions.
The biological activity of tetrazole derivatives often involves their ability to interact with various biological targets, including enzymes and receptors. The mechanism of action can be attributed to:
- Enzyme Inhibition : Tetrazoles may act as competitive inhibitors for certain enzymes, altering metabolic pathways.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Antimicrobial Activity
Research has demonstrated that tetrazole compounds exhibit notable antimicrobial properties. For instance:
- A study reported that several tetrazole derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL .
- Another investigation highlighted that modifications to the tetrazole structure could enhance its efficacy against specific bacterial strains .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-(1H-tetrazol-5-yl)butylamine | Staphylococcus aureus | 100 |
| 4-(1H-tetrazol-5-yl)butylamine | Escherichia coli | 125 |
| 5-substituted tetrazoles | Pseudomonas aeruginosa | 125 |
Anticancer Activity
Tetrazoles have also been investigated for their potential anticancer properties. In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- A specific study noted that a series of substituted tetrazoles showed promising results against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a range of tetrazole derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated that structural modifications could significantly enhance antibacterial potency against gram-positive and gram-negative bacteria .
- Anticancer Research : In another investigation, researchers explored the effects of tetrazole derivatives on breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis through the activation of caspase pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound's solubility in aqueous solutions suggests good bioavailability.
- Metabolism : Preliminary studies indicate that it may undergo hepatic metabolism, which influences its efficacy and safety profile.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Agents
Tetrazole derivatives, including [4-(1H-tetrazol-5-yl)butyl]amine hydrochloride, have been investigated as angiotensin II receptor antagonists. These compounds exhibit significant antihypertensive activity by blocking the angiotensin II receptor, which plays a critical role in regulating blood pressure. Research indicates that tetrazole-containing compounds can provide effective treatment options for hypertension due to their ability to lower blood pressure without the side effects commonly associated with traditional antihypertensive drugs .
2. Anticancer Activity
Recent studies have shown that tetrazole derivatives possess anticancer properties. For instance, certain synthesized tetrazole compounds demonstrated significant activity against various cancer cell lines, including liver and lung carcinoma. The mechanism of action appears to involve the binding of these compounds to DNA, leading to genotoxic effects that inhibit cancer cell proliferation .
3. Antimicrobial Properties
Tetrazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. For example, specific tetrazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Agricultural Applications
1. Herbicides and Pesticides
The unique properties of tetrazole compounds make them suitable candidates for use in agricultural chemicals such as herbicides and pesticides. Research into the synthesis of tetrazole-based agrochemicals has revealed their potential effectiveness in controlling various pests and weeds while minimizing environmental impact .
Material Science Applications
1. Explosives and Functional Materials
Tetrazoles are known for their energetic properties, making them valuable in the development of explosives. The stability and energy output of tetrazole derivatives can be harnessed in formulating safer explosives with controlled detonation characteristics. This application is particularly relevant in military and industrial contexts where safety is paramount .
2. Synthesis of Functionalized Materials
In material science, this compound can be utilized as a building block for synthesizing functionalized polymers and other materials with specific properties tailored for applications in electronics or catalysis .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antihypertensive agents | Effective angiotensin II receptor antagonists |
| Anticancer activity | Significant inhibition of cancer cell proliferation | |
| Antimicrobial properties | Effective against Staphylococcus aureus and others | |
| Agricultural Science | Herbicides and pesticides | Potential effectiveness in pest control |
| Material Science | Explosives | Safe formulation with controlled detonation |
| Functionalized materials | Building blocks for advanced materials |
Case Studies
Case Study 1: Antihypertensive Activity
A study conducted on a series of tetrazole derivatives showed that compounds containing the tetrazole moiety exhibited potent antihypertensive effects comparable to existing medications but with fewer side effects. This research highlights the therapeutic potential of this compound as a viable alternative in hypertension management .
Case Study 2: Anticancer Properties
In vitro studies on synthesized tetrazole derivatives revealed that certain compounds significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value as low as 4.2 μM, indicating strong potential for further development into chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chain Lengths
The alkyl chain length between the tetrazole and amine groups significantly influences physicochemical and pharmacological properties. Key examples include:
Impact of Chain Length :
- Solubility : Shorter chains (ethyl, propyl) exhibit higher water solubility due to reduced hydrophobicity.
- Lipophilicity : Longer chains (butyl) enhance lipid solubility, improving blood-brain barrier penetration for neuroactive compounds .
- Synthetic Complexity : Longer chains may require additional protection/deprotection steps during synthesis, as seen in the use of acetic anhydride for acetylation in related compounds .
Aromatic Tetrazole Derivatives
Aromatic tetrazole amines, such as 4-(2H-tetrazol-5-yl)-benzenemethanamine HCl (QK-5205), replace the alkyl chain with a benzyl group. These derivatives are pivotal in designing angiotensin II receptor blockers (ARBs) like losartan analogues .
Comparison :
- Bioactivity : Aromatic derivatives often exhibit stronger receptor binding due to π-π stacking interactions, whereas alkyl derivatives like the butylamine variant may prioritize membrane interaction .
- Synthesis : Aromatic tetrazoles are synthesized via Ullmann coupling or palladium-catalyzed reactions, whereas alkyl variants use nucleophilic substitution or cycloaddition .
Complex Tetrazole-Amines with Additional Substituents
Compounds like 5H-tetrazol-5-imine,1-butyl-1,4-dihydro-4-(phenylmethyl)-, hydrochloride (CAS 6280-38-2) incorporate bulky groups (e.g., phenylmethyl), altering steric and electronic profiles .
Key Differences :
Pharmacological Activity
Stability and Reactivity
- Metabolic Stability : The tetrazole ring resists oxidative metabolism, making it superior to carboxylic acid bioisosteres in vivo.
- Salt Formation : Hydrochloride salts improve crystallinity and stability, critical for formulation .
Preparation Methods
General Synthetic Strategy
The synthesis of [4-(1H-tetrazol-5-yl)butyl]amine hydrochloride typically involves the formation of the tetrazole ring via cycloaddition reactions of azide ions with nitrile precursors, followed by amine functionalization and salt formation. Key steps include:
- Tetrazole ring formation through reaction of nitriles with sodium azide under catalysis.
- Functional group transformations to introduce or protect the amine group.
- Salt formation by reaction with hydrochloric acid to yield the hydrochloride salt.
Tetrazole Ring Formation via Azide Cycloaddition
A common and efficient method to synthesize tetrazole derivatives involves the [3+2] cycloaddition of azide ions to nitrile groups. This can be catalyzed by Lewis acids or carried out under thermal conditions.
Sodium azide with nitriles: Sodium azide reacts with nitrile-containing precursors to form 1H-tetrazoles. This reaction is often catalyzed by Lewis acids such as ytterbium triflate (Yb(OTf)3), which enhances the yield and selectivity of the tetrazole ring formation.
Catalytic conditions: The reaction is typically conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (70–125 °C) for several hours (4–10 h) to ensure complete conversion.
Specific Preparation Route for this compound
While direct detailed synthetic procedures for this exact compound are limited, related synthesis routes provide a framework:
Starting material: A butylamine derivative containing a nitrile group (e.g., 4-aminobutyronitrile) can be used as the precursor.
Tetrazole formation: The nitrile group undergoes cycloaddition with sodium azide in the presence of a catalyst such as Yb(OTf)3 or under thermal conditions to form the tetrazole ring at the 5-position.
Hydrochloride salt formation: The free amine group on the butyl chain is protonated by treatment with hydrochloric acid to yield the hydrochloride salt.
Example Preparation Method from Literature
A related patent (CN102225934A) describes the preparation of tetrazole derivatives through azide metal salt reactions in DMF, which can be adapted for the target compound:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4,5-dicyano imidazole + lithium azide + ammonium chloride in DMF | Isothermal reaction at 90 °C for 9 h | 93.5 |
| 2 | Distillation under reduced pressure | Removal of solvent | - |
| 3 | Dispersion in water + dropwise addition of 10% H2SO4 | pH adjusted to 4, precipitation of tetrazole solid | - |
| 4 | Filtration, washing, drying | Isolation of tetrazole derivative | - |
Though this example is for a different tetrazole derivative, the reaction conditions and work-up are analogous and can be adapted for the synthesis of this compound.
Alternative Synthetic Routes and Catalysts
Ytterbium triflate catalysis: The reaction of amines, triethyl orthoformate, and sodium azide catalyzed by Yb(OTf)3 has been reported to efficiently yield 1-substituted tetrazoles, which can be applied to the synthesis of the target compound.
Tetrazole zinc pivalates intermediates: Research shows preparation of tetrazole zinc pivalates as intermediates that can be transformed into tetrazole derivatives under mild conditions, potentially offering a route to functionalized tetrazoles with amine groups.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting material | Nitrile-containing butylamine derivative | e.g., 4-aminobutyronitrile |
| Azide source | Sodium azide, lithium azide | Stoichiometric excess (2–2.5 equiv) |
| Catalyst | Yb(OTf)3, ammonium chloride | Enhances reaction rate and yield |
| Solvent | DMF, THF | High boiling, polar aprotic solvents |
| Reaction temperature | 70–125 °C | Isothermal conditions |
| Reaction time | 4–10 hours | Depends on catalyst and substrate |
| Work-up | Acidification (HCl or H2SO4), filtration | pH 1–5 to precipitate tetrazole salt |
| Yield | 80–95% | High yields reported in literature |
Research Findings and Notes
The use of lithium azide and ammonium chloride in DMF at 90 °C for about 9 hours provides high yield (93.5%) of tetrazole derivatives, indicating the robustness of azide cycloaddition under these conditions.
Catalytic methods using Yb(OTf)3 facilitate the formation of tetrazoles from amines and sodium azide with good efficiency and selectivity, suitable for scale-up.
Intermediate zinc pivalate complexes of tetrazoles offer alternative synthetic versatility, enabling further functionalization and possibly milder reaction conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-(1H-tetrazol-5-yl)butyl]amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves carbamate protection of the amine group, followed by deprotection using hydrochloric acid. For example, tert-butyl carbamate intermediates are hydrolyzed under acidic conditions to yield the final hydrochloride salt . Intermediates are characterized via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for carbamates) and ¹H NMR (e.g., tert-butyl protons at δ 1.4 ppm) .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity assessment. Structural confirmation requires FTIR (to identify tetrazole ring vibrations at ~1450–1550 cm⁻¹) and X-ray crystallography for unambiguous assignment of tautomeric forms and hydrogen-bonding networks .
Q. What are the guidelines for safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Store the compound in a desiccator under inert gas (e.g., argon) to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling, and dispose of waste via certified hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., POCl₃ for cyclization). Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and LC-MS for intermediate stability .
Q. What strategies resolve contradictions between spectral data and crystallographic findings for tetrazole-containing compounds?
- Methodological Answer : Discrepancies between IR/NMR data and X-ray structures often arise from tautomerism (1H vs. 2H-tetrazole forms). Use variable-temperature NMR to detect tautomeric equilibria, and compare crystallographic bond lengths (e.g., N–N distances ~1.3 Å for tetrazole rings) with DFT-calculated geometries .
Q. How to design in vitro assays to evaluate the PDE3 inhibitory activity of this compound?
- Methodological Answer : Use recombinant PDE3 enzyme assays with fluorescent cAMP analogs (e.g., 8-(2-[Fluoresceinyl])-adenosine-3′,5′-cyclic monophosphate). IC₅₀ values are determined via dose-response curves, with reference inhibitors like cilostazol (positive control). Validate selectivity against PDE4/5 isoforms .
Q. What SAR insights guide the modification of this compound for enhanced biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that elongating the alkyl chain (e.g., butyl to pentyl) improves lipophilicity and target binding. Substituting the tetrazole with carboxyl bioisosteres (e.g., sulfonamide) retains potency while altering pharmacokinetic profiles. Test derivatives in ex vivo models (e.g., isolated cardiomyocytes) .
Q. How to assess the compound’s stability under physiological conditions for preclinical studies?
- Methodological Answer : Conduct forced degradation studies in PBS (pH 7.4, 37°C) and simulated gastric fluid (pH 1.2). Analyze degradation products via LC-MS/MS, focusing on tetrazole ring cleavage (m/z = 60–80 fragments) or amine oxidation. Compare half-life (t₁/₂) with structurally related analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
